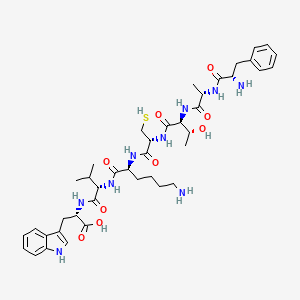
1,1',1'',1'''-Methanetetrayltetrakis(4-tert-butylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,1’‘,1’‘’-Methanetetrayltetrakis(4-tert-butylbenzene) is an organic compound characterized by a central methane molecule bonded to four 4-tert-butylbenzene groups. This compound is notable for its symmetrical structure and the presence of bulky tert-butyl groups, which can influence its chemical reactivity and physical properties.
Méthodes De Préparation
The synthesis of 1,1’,1’‘,1’‘’-Methanetetrayltetrakis(4-tert-butylbenzene) typically involves the reaction of a central methane derivative with four equivalents of 4-tert-butylbenzene. One common synthetic route includes the use of a tetrahalomethane, such as carbon tetrachloride, which undergoes a nucleophilic substitution reaction with 4-tert-butylbenzene in the presence of a strong base like sodium hydride. The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent side reactions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields.
Analyse Des Réactions Chimiques
1,1’,1’‘,1’‘’-Methanetetrayltetrakis(4-tert-butylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the tert-butyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce any carbonyl groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens (for halogenation) and nitrating agents (for nitration).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butyl groups can lead to the formation of 4-tert-butylbenzoic acid.
Applications De Recherche Scientifique
1,1’,1’‘,1’‘’-Methanetetrayltetrakis(4-tert-butylbenzene) has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its symmetrical structure and bulky tert-butyl groups make it useful in the study of steric effects in chemical reactions.
Biology: In biological research, the compound can be used as a model system to study the interactions between large, bulky organic molecules and biological macromolecules.
Medicine: While not directly used as a drug, derivatives of the compound may be explored for their potential therapeutic properties, particularly in the design of new pharmaceuticals.
Industry: The compound can be used in the development of new materials, such as polymers and resins, where its bulky structure can impart unique physical properties.
Mécanisme D'action
The mechanism of action of 1,1’,1’‘,1’‘’-Methanetetrayltetrakis(4-tert-butylbenzene) depends on the specific context in which it is used. In chemical reactions, the bulky tert-butyl groups can influence the reactivity of the aromatic rings by providing steric hindrance, which can affect the rate and selectivity of reactions. In biological systems, the compound’s interactions with macromolecules may involve non-covalent interactions such as van der Waals forces and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
1,1’,1’‘,1’‘’-Methanetetrayltetrakis(4-tert-butylbenzene) can be compared with other similar compounds, such as:
1,1’,1’‘,1’‘’-Methanetetrayltetrakis(4-bromobenzene): This compound has bromine atoms instead of tert-butyl groups, which can significantly alter its reactivity and physical properties.
1,1’,1’‘,1’‘’-Methanetetrayltetrakis(4-ethynylbenzene): The presence of ethynyl groups in this compound can introduce additional reactivity, particularly in reactions involving alkyne functional groups.
1,1’,1’‘,1’‘’-Methanetetrayltetrakis(4-methylbenzene): This compound has methyl groups instead of tert-butyl groups, which can affect its steric properties and reactivity.
The uniqueness of 1,1’,1’‘,1’‘’-Methanetetrayltetrakis(4-tert-butylbenzene) lies in the presence of the bulky tert-butyl groups, which can influence its chemical behavior and make it useful in specific applications where steric effects are important.
Propriétés
Numéro CAS |
864538-57-8 |
|---|---|
Formule moléculaire |
C41H52 |
Poids moléculaire |
544.8 g/mol |
Nom IUPAC |
1-tert-butyl-4-[tris(4-tert-butylphenyl)methyl]benzene |
InChI |
InChI=1S/C41H52/c1-37(2,3)29-13-21-33(22-14-29)41(34-23-15-30(16-24-34)38(4,5)6,35-25-17-31(18-26-35)39(7,8)9)36-27-19-32(20-28-36)40(10,11)12/h13-28H,1-12H3 |
Clé InChI |
RNRQGQJZHZPVPY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(C)(C)C)(C3=CC=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4'-Methyl[1,1'-biphenyl]-4-yl)methyl selenocyanate](/img/structure/B14191397.png)
![6-{[tert-Butyl(dimethyl)silyl]oxy}-3-formylhexan-2-yl carbonate](/img/structure/B14191403.png)
![1,1,1-Trifluoro-3-[4-(2-methylpropyl)phenyl]butan-2-one](/img/structure/B14191424.png)

![N-Hydroxy-3-[(2-phenylethyl)sulfamoyl]propanamide](/img/structure/B14191431.png)

![(2S)-2-[[(2S)-5-amino-4-methylidene-2,3-dihydropyrrole-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B14191438.png)

![2-Amino-5-{[(3,5-dichloropyridin-2-yl)amino]methyl}phenol](/img/structure/B14191461.png)

![6-Methyl-3-(prop-2-en-1-yl)-4-[(prop-2-en-1-yl)sulfanyl]-2H-pyran-2-one](/img/structure/B14191471.png)


